molecular formula C5H6Br2O3 B11849031 (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one

(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one

Cat. No.: B11849031
M. Wt: 273.91 g/mol
InChI Key: CBLAFETVFKXIBH-JJYYJPOSSA-N
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Description

(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one is a chemical compound with a unique structure that includes a bromine atom and a bromomethyl group attached to a hydroxyoxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one typically involves the bromination of a suitable precursor molecule. One common method is the bromination of a hydroxyoxolanone derivative using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of oxolanone derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a hydroxyoxolanone derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include hydroxyoxolanone derivatives with different substituents replacing the bromine atoms.

    Oxidation Reactions: Products include oxolanone derivatives with carbonyl groups.

    Reduction Reactions: Products include hydroxyoxolanone derivatives without bromine atoms.

Scientific Research Applications

(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Biological Research: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one involves its interaction with specific molecular targets. The bromine atoms and the hydroxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules such as proteins and nucleic acids, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4R)-1,3-dibromo-5-chloro-2,4-dimethylpentane
  • (3R,4S,5S)-4-(bromomethyl)-3,5-dichloro-2-methylheptane
  • (2R,3S,4S,5R)-2-bromo-5-chloro-3,4-dimethylheptane

Uniqueness

(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one is unique due to its specific stereochemistry and the presence of both bromine atoms and a hydroxy group on the oxolanone ring

Properties

Molecular Formula

C5H6Br2O3

Molecular Weight

273.91 g/mol

IUPAC Name

(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one

InChI

InChI=1S/C5H6Br2O3/c6-1-2-4(8)3(7)5(9)10-2/h2-4,8H,1H2/t2-,3-,4+/m1/s1

InChI Key

CBLAFETVFKXIBH-JJYYJPOSSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@H](C(=O)O1)Br)O)Br

Canonical SMILES

C(C1C(C(C(=O)O1)Br)O)Br

Origin of Product

United States

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